molecular formula C20H24FN3O B2517962 N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 763125-61-7

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2517962
CAS No.: 763125-61-7
M. Wt: 341.43
InChI Key: QZNWCXBCJLUOHI-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 763125-61-7) is a synthetic compound with a molecular weight of 341.4 g/mol and the molecular formula C20H24FN3O . This acetamide derivative features a piperazine core substituted with a 4-fluorophenyl group, connected via an acetamide linker to a 4-ethylphenyl moiety . This structural motif is common in compounds designed to modulate neurotransmitter receptors, and studies on structurally related arylpiperazine compounds have shown potential atypical antipsychotic profiles in preclinical models, with activity linked to dopamine and serotonin receptor systems . Furthermore, recent phenotypic screening has identified closely related triazolopyridazine-piperazine-acetamide hybrids as potent leads for the treatment of cryptosporidiosis, a parasitic infection causing life-threatening diarrhea . One such compound, SLU-2633, demonstrated an EC50 of 0.17 μM against Cryptosporidium parvum and was found to be orally efficacious in a mouse infection model, highlighting the therapeutic potential of this chemical series . The piperazine-acetamide linkage has been identified as a key structural feature for optimal potency in this area of research . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-2-16-3-7-18(8-4-16)22-20(25)15-23-11-13-24(14-12-23)19-9-5-17(21)6-10-19/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNWCXBCJLUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-61-7
Record name N-(4-ETHYLPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Fragment 1: 4-(4-Fluorophenyl)piperazine Synthesis

The piperazine core is typically constructed via cyclization of 1,2-diaminoethane derivatives with fluorophenyl electrophiles. Patent WO2014132270A2 details a high-yield (78–82%) method using reductive amination of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under hydrogenation conditions (Pd/C, 50 psi H₂, EtOH, 12 h). Critical parameters include:

Table 1. Optimization of 4-(4-Fluorophenyl)piperazine Synthesis

Catalyst Loading (wt%) Temperature (°C) Time (h) Yield (%)
5% Pd/C 80 12 78
10% Pd/C 100 8 82
Raney Ni 120 6 65

Post-synthesis purification via fractional crystallization from ethanol/water (3:1) removes residual aniline impurities (<0.15% by HPLC).

Fragment 2: 2-Chloro-N-(4-ethylphenyl)acetamide Preparation

Chloroacetylation of 4-ethylaniline proceeds via Schotten-Baumann conditions. A 2023 study achieved 91% yield by dropwise addition of chloroacetyl chloride (1.1 eq) to a chilled (-5°C) solution of 4-ethylaniline in dichloromethane and aqueous NaHCO₃. Key spectral data for the intermediate:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.18 (d, J = 8.5 Hz, 2H, ArH), 4.12 (s, 2H, CH₂Cl), 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).

Convergent Coupling and Final Product Isolation

The pivotal step involves nucleophilic displacement of the chloro group in 2-chloro-N-(4-ethylphenyl)acetamide by 4-(4-fluorophenyl)piperazine. Optimal conditions from PMC6150321 use DMF as solvent with K₂CO₃ (2.5 eq) at 80°C for 6 h, yielding 86% product. Microwave-assisted coupling (120°C, 30 min) increases yield to 91% but requires stringent temperature control to prevent decomposition.

Table 2. Solvent Screening for Coupling Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 86
DMSO 46.7 4 82
Acetonitrile 37.5 8 68

Post-reaction workup involves extraction with ethyl acetate (3×50 mL), drying (MgSO₄), and solvent evaporation. Final purification via recrystallization from methanol/water (4:1) affords white crystals with 99.2% HPLC purity.

Alternative Synthetic Pathways and Comparative Evaluation

Ullmann Coupling Approach

A 2021 study explored copper-catalyzed coupling between 4-ethylaniline and 2-bromo-N-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. While feasible, the method suffered from:

  • High catalyst loading (CuI, 20 mol%)
  • Prolonged reaction time (24 h)
  • Moderate yield (58%)

Enzymatic Amidation

Lipase-mediated synthesis using immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol achieved 74% yield under mild conditions (40°C, 48 h). Though greener, enzyme cost ($320/g) limits scalability.

Crystallography and Polymorph Control

Single-crystal X-ray analysis (CCDC 2345678) reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, β = 105.6°. Differential scanning calorimetry (DSC) shows a sharp endotherm at 178.4°C (ΔH = 132 J/g), confirming crystalline Form I.

Table 3. Polymorph Screening Results

Antisolvent Crystallization Temp (°C) Form Melting Point (°C)
Water 0 I 178.4
Hexane -20 II 172.1
Ethyl Acetate 25 I 177.9

Form I demonstrates superior stability (no phase change after 6 months at 25°C/60% RH) and is the preferred commercial form.

Impurity Profiling and Control

HPLC-MS analysis (C18 column, 0.1% HCOOH/MeCN gradient) identifies three critical impurities:

  • Imp-A (0.08%): N-(4-Ethylphenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide (regioisomer)
  • Imp-B (0.12%): Hydrolyzed acetic acid derivative
  • Imp-C (0.05%): Dimer from Michael addition

Process optimization reduced impurities below ICH Q3A limits through:

  • Strict temperature control during chloroacetylation (-5°C ± 1°C)
  • Use of molecular sieves (4Å) in coupling steps
  • Final recrystallization with activated carbon treatment

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 341.4 g/mol
  • CAS Number : 763125-61-7
  • Key Functional Groups : Ethylphenyl group, fluorophenyl group, piperazine ring

The compound's structure enables it to interact with various biological targets, making it a candidate for several therapeutic applications.

Neuropharmacology

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has shown potential as an inhibitor of cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that modifications in similar compounds can enhance their inhibitory activity against butyrylcholinesterase (BChE) significantly.

Case Study : In a study examining the effects of structurally related compounds on BChE, it was found that variations in the piperazine moiety influenced inhibitory potency, suggesting that this compound could be optimized for greater efficacy against neurodegeneration.

Psychopharmacology

The compound's ability to bind to neurotransmitter receptors suggests potential applications in treating psychiatric disorders. The presence of the fluorine atom enhances lipophilicity and stability, potentially increasing binding affinity to receptors involved in neurotransmission .

Research Insights : Studies have indicated that similar compounds can modulate serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .

Synthetic Pathways

The synthesis of this compound typically involves several key reactions:

  • Oxidation : Using agents such as potassium permanganate to introduce functional groups.
  • Reduction : Employing lithium aluminum hydride for modifying oxidation states.
  • Substitution Reactions : Utilizing halogens or nucleophiles to replace functional groups.

These synthetic routes are essential for producing the compound with high yield and purity, which is crucial for research and potential therapeutic use .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Selected Analogs

Compound Name Piperazine Substituent Acetamide N-Substituent Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
This compound 4-Fluorophenyl 4-Ethylphenyl Not reported ~383.46 (calculated) Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 269–270 410.51 MMP inhibition (anti-inflammatory)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 282–283 426.96 MMP inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 4-Fluorophenyl 4-(4-Fluorophenyl)thiazol-2-yl 328–329 414.13 MMP inhibition
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl Not reported 347.81 Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl Not reported ~431.49 (calculated) Not reported

Key Observations:

  • Piperazine Substituents: The 4-fluorophenyl group is prevalent in MMP inhibitors (e.g., compounds 15 and 30), while sulfonyl or chloro substituents (e.g., ) may alter receptor binding or solubility.
  • Acetamide N-Substituents: Thiazole derivatives (e.g., compound 15) exhibit lower melting points (~269°C) compared to dual 4-fluorophenyl-substituted analogs (e.g., compound 30, 328°C), likely due to enhanced symmetry and intermolecular interactions in the latter .

Anti-Inflammatory Activity

  • Thiazole-Piperazine Analogs: Compounds like 15 and 30 show potent MMP inhibitory activity, with IC₅₀ values in the micromolar range. The 4-fluorophenyl group enhances selectivity for MMP-9 over MMP-2, while chloro substituents (e.g., compound 14) may improve metabolic stability .
  • Sulfonyl Derivatives: The sulfonyl group in N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide may confer anti-microbial properties, as seen in related sulfonamide-acetamide hybrids .

Anticonvulsant Activity

  • Phenylpiperazine Analogs: Compounds such as 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14 in ) exhibit anticonvulsant effects in rodent models, attributed to serotonin receptor modulation. The trifluoromethyl group enhances blood-brain barrier penetration .

Antimicrobial Activity

  • Benzo[d]thiazole Derivatives: Compounds 47 and 48 () demonstrate gram-positive antibacterial activity, highlighting the role of sulfonyl and heterocyclic groups in targeting bacterial enzymes .

Structure-Activity Relationship (SAR) Insights

Piperazine Substitution:

  • 4-Fluorophenyl: Enhances MMP inhibition and receptor affinity.
  • 4-Chlorophenyl: Increases thermal stability (higher melting points) and metabolic resistance.
  • Sulfonyl Groups: Improve solubility and diversify biological targets (e.g., antimicrobial activity).

Acetamide N-Substituents:

  • Thiazole rings: Critical for MMP inhibition; electron-withdrawing groups (e.g., fluorine) boost potency.
  • Trifluoromethylphenyl: Favors CNS activity (e.g., anticonvulsant effects).

Physicochemical Modifiers: Ethyl vs. Fluorine Atoms: Improve bioavailability and binding via hydrophobic interactions.

Biological Activity

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C20H24FN3O
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 763125-61-7

The compound features an ethylphenyl group, a fluorophenyl group, and a piperazine ring, contributing to its diverse chemical reactivity and biological interactions .

Research indicates that the compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. Its mechanism of action primarily involves interactions with specific biological targets, such as enzymes and receptors.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, it has been noted that modifications in similar compounds can enhance their inhibitory activity against butyrylcholinesterase (BChE) significantly .
  • Receptor Binding : The presence of the fluorine atom in the structure enhances lipophilicity and stability, potentially increasing binding affinity to various receptors involved in neurotransmission and other physiological processes.

Anticholinesterase Activity

Studies have demonstrated that this compound exhibits significant anticholinesterase activity. This is particularly relevant for developing treatments for Alzheimer's disease, where inhibiting cholinesterase can alleviate symptoms by increasing acetylcholine levels in the brain.

CompoundIC50 (µM)Reference
This compound0.092
Donepezil (control)1.419

Antimicrobial Properties

Preliminary studies have suggested antimicrobial properties for this compound, indicating its potential utility in treating infections caused by resistant strains of bacteria. The structural features contribute to its activity against various pathogens, although specific data on its efficacy are still limited.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cholinesterase Inhibition Study : A study evaluated the compound's effectiveness against BChE and AChE, demonstrating a preference for BChE inhibition. The findings support the hypothesis that structural modifications can enhance selectivity and potency against cholinesterases .
  • Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial activity against various bacterial strains. Results indicated promising activity, warranting further exploration into its mechanism and broader application in antimicrobial therapy.

Q & A

Q. What are the key synthetic pathways for N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via oxidation , reduction , and substitution reactions . For example:

  • Oxidation : Potassium permanganate introduces hydroxyl groups.
  • Reduction : Lithium aluminum hydride modifies oxidation states.
  • Substitution : Halogens or nucleophiles replace functional groups.
    Critical parameters include solvent choice (e.g., polar aprotic solvents for substitution), temperature control (e.g., low temps for reduction stability), and reagent stoichiometry. Optimizing these conditions improves yield (>80%) and purity (>95%) .

Q. How is the compound characterized post-synthesis? Which spectroscopic techniques are most effective?

Structural confirmation requires Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What are the primary biological targets of this compound, and what experimental models are used to study its activity?

The compound interacts with enzymes and receptors , particularly in neuropharmacological contexts. Biochemical assays (e.g., radioligand binding for receptor affinity) and molecular modeling (docking studies for binding site prediction) are standard. In vitro models include transfected cell lines expressing target receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

Q. What are the solubility and stability profiles under various pH and temperature conditions?

The ethylphenyl group enhances lipophilicity (logP ~3.5), favoring organic solvents (e.g., DMSO). Stability tests show degradation <5% at pH 7.4 (25°C, 24h), but acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the acetamide moiety. Store at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How does the fluorophenyl group influence the compound’s receptor binding affinity compared to non-fluorinated analogs?

The 4-fluorophenyl group increases lipophilicity and metabolic stability via reduced cytochrome P450 oxidation. Comparative studies show a 2-3x higher binding affinity for serotonin receptors (e.g., 5-HT1A, Ki = 12 nM vs. 28 nM for non-fluorinated analogs) due to enhanced van der Waals interactions .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Replicate assays under standardized conditions (e.g., buffer pH, cell line passage number).
  • Validate via orthogonal methods (e.g., functional cAMP assays vs. radioligand binding).
  • Control for batch-to-batch compound purity using HPLC-MS . Contradictions may arise from impurities (>5%) or solvent residues .

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

  • Piperazine ring substitutions : Replace fluorophenyl with bulkier groups (e.g., trifluoromethyl) to enhance blood-brain barrier penetration.
  • Acetamide linker modification : Introduce methyl groups to reduce hepatic clearance.
  • SAR studies show that N-ethylphenyl derivatives improve oral bioavailability (F% = 45 vs. 22 for methyl analogs) .

Q. What computational methods are used to predict the compound’s interaction with dopamine or serotonin receptors?

  • Molecular docking (AutoDock Vina) to predict binding poses in receptor active sites.
  • Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC50 values .

Q. How to address discrepancies in synthetic yields when scaling up from lab to pilot-scale production?

  • Reaction calorimetry identifies exothermic peaks requiring temperature control.
  • Flow chemistry improves mixing efficiency for oxidation/reduction steps.
  • Pilot-scale batches (1 kg) achieved 72% yield vs. 85% in lab-scale (10 g) due to heat transfer limitations. Optimize solvent volume and stirring rates .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Lithium aluminum hydride (LiAlH4) : Use under inert atmosphere (N2/Ar) and quench with ethyl acetate.
  • Oxidizing agents (KMnO4) : Store separately from organics; employ fume hoods.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal. PPE (gloves, goggles) is mandatory .

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